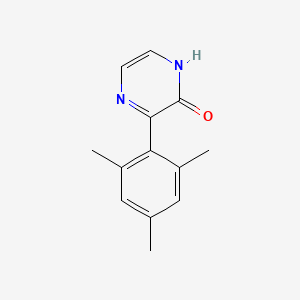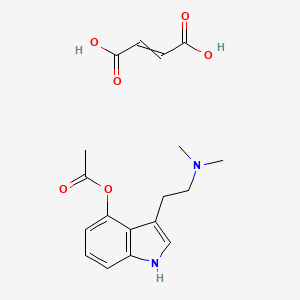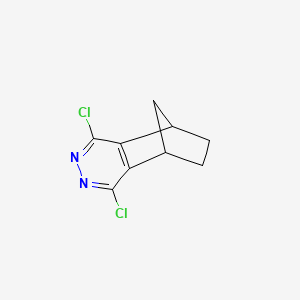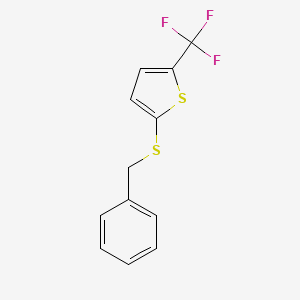![molecular formula C14H11BrN4 B13702985 2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine](/img/structure/B13702985.png)
2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine is a complex organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a pyrazolyl group substituted at the 4-position. The compound’s unique structure makes it a valuable intermediate in various chemical syntheses and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions
2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, biaryl compounds, and N-oxides, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of potential therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and pyrazolyl group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the pyrazolyl group.
2-Bromo-4-methylpyridine: Similar but with a methyl group instead of the pyrazolyl group.
2-Bromo-4-[3-(2-pyridyl)-4-pyrazolyl]pyridine: Similar but with a different substitution pattern on the pyrazolyl group
Uniqueness
2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C14H11BrN4 |
|---|---|
分子量 |
315.17 g/mol |
IUPAC 名称 |
2-bromo-4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]pyridine |
InChI |
InChI=1S/C14H11BrN4/c1-9-3-2-4-12(18-9)14-11(8-17-19-14)10-5-6-16-13(15)7-10/h2-8H,1H3,(H,17,19) |
InChI 键 |
GKBTUXZBWAQUET-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC(=NC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


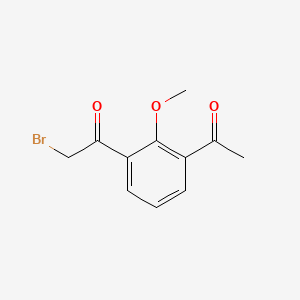



![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)
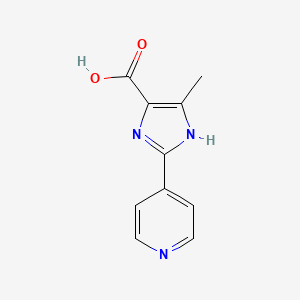

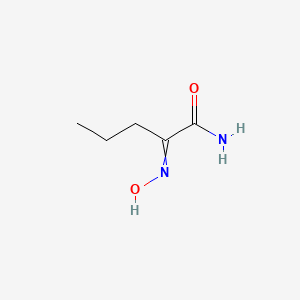
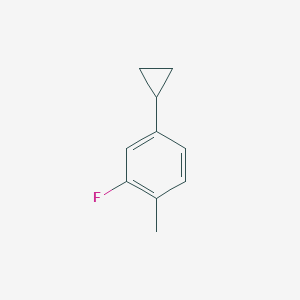
![5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13702955.png)
